molecular formula C4H7N5 B1267201 2H-Tetrazol-5-amine, 2-(2-propenyl)- CAS No. 74999-26-1

2H-Tetrazol-5-amine, 2-(2-propenyl)-

Cat. No.: B1267201
CAS No.: 74999-26-1
M. Wt: 125.13 g/mol
InChI Key: QCCVPOWMSULONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Tetrazol-5-amine, 2-(2-propenyl)-: is a chemical compound with the molecular formula C4H7N5 and a molecular weight of 125.13 g/mol . This compound is characterized by its tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazol-5-amine, 2-(2-propenyl)- typically involves the reaction of allylamine with sodium azide under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring . The reaction can be represented as follows:

Allylamine+Sodium Azide2H-Tetrazol-5-amine, 2-(2-propenyl)-\text{Allylamine} + \text{Sodium Azide} \rightarrow \text{2H-Tetrazol-5-amine, 2-(2-propenyl)-} Allylamine+Sodium Azide→2H-Tetrazol-5-amine, 2-(2-propenyl)-

Industrial Production Methods: In an industrial setting, the production of 2H-Tetrazol-5-amine, 2-(2-propenyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2H-Tetrazol-5-amine, 2-(2-propenyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced forms of the tetrazole ring.

    Substitution: Substitution reactions can occur at the propenyl group or the tetrazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring or the propenyl group .

Scientific Research Applications

Chemistry: 2H-Tetrazol-5-amine, 2-(2-propenyl)- is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its tetrazole ring is known to interact with various biological targets, making it useful in biochemical assays .

Medicine: Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, 2H-Tetrazol-5-amine, 2-(2-propenyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2H-Tetrazol-5-amine, 2-(2-propenyl)- involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2H-Tetrazol-5-amine, 2-methyl-
  • 2H-Tetrazol-5-amine, 2-ethyl-
  • 2H-Tetrazol-5-amine, 2-phenyl-

Comparison: Compared to its analogs, 2H-Tetrazol-5-amine, 2-(2-propenyl)- has a unique propenyl group that imparts distinct chemical reactivity and biological activity. The presence of the propenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-prop-2-enyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-2-3-9-7-4(5)6-8-9/h2H,1,3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVPOWMSULONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996493
Record name 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74999-26-1
Record name 2H-Tetrazol-5-amine, 2-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazol-5-amine, 2-(2-propenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Prop-2-en-1-yl)-1,2-dihydro-5H-tetrazol-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.